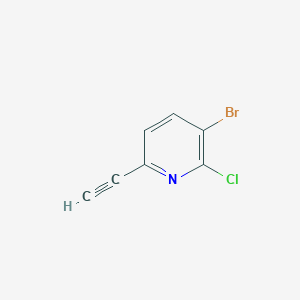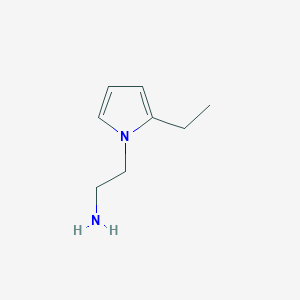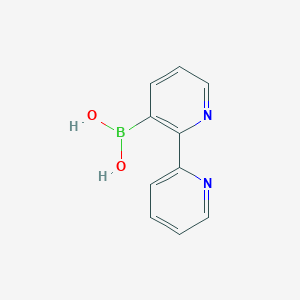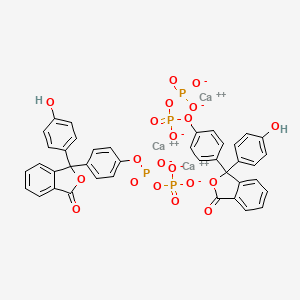
Phenolphthaleindiphosphatecalciumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenolphthaleindiphosphatecalciumsalt is a chemical compound with the molecular formula C20H13O10P2 and a molecular weight of 475.2604 g/mol . It is a derivative of phenolphthalein, a well-known pH indicator, and is used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes two phosphate groups and a calcium ion, making it distinct from other phenolphthalein derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenolphthaleindiphosphatecalciumsalt typically involves the reaction of phenolphthalein with phosphoric acid under controlled conditions. The process can be summarized as follows:
Reaction of Phenolphthalein with Phosphoric Acid: Phenolphthalein is dissolved in an appropriate solvent, such as ethanol, and reacted with phosphoric acid. The reaction is carried out at a controlled temperature to ensure the formation of the diphosphate ester.
Addition of Calcium Salt: The diphosphate ester is then reacted with a calcium salt, such as calcium chloride, to form this compound. The reaction mixture is stirred and heated to facilitate the formation of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of phenolphthalein and phosphoric acid are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Phenolphthaleindiphosphatecalciumsalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phenolphthalein and phosphoric acid.
Oxidation: Under oxidative conditions, this compound can be converted into its oxidized forms, which may involve the cleavage of the phosphate groups.
Substitution: The compound can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Hydrolysis: Phenolphthalein and phosphoric acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted phenolphthalein derivatives.
Aplicaciones Científicas De Investigación
Phenolphthaleindiphosphatecalciumsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a pH indicator in titrations.
Biology: Employed in biochemical assays and as a marker for certain biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenolphthaleindiphosphatecalciumsalt involves its interaction with molecular targets and pathways. The compound can act as a pH indicator by undergoing structural changes in response to pH variations, leading to color changes. Additionally, its phosphate groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Phenolphthaleindiphosphatecalciumsalt can be compared with other similar compounds, such as:
Phenolphthalein: A well-known pH indicator with a simpler structure lacking phosphate groups.
Phenolphthalein Monophosphate: Contains only one phosphate group, making it less complex than this compound.
Phenolsulfonphthalein: Another pH indicator with sulfonate groups instead of phosphate groups.
Uniqueness: this compound is unique due to its dual phosphate groups and calcium ion, which confer distinct chemical properties and reactivity compared to other phenolphthalein derivatives .
Propiedades
Fórmula molecular |
C40H26Ca3O20P4 |
|---|---|
Peso molecular |
1070.7 g/mol |
Nombre IUPAC |
tricalcium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/2C20H16O10P2.3Ca/c2*21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)28-20)14-7-11-16(12-8-14)29-32(26,27)30-31(23,24)25;;;/h2*1-12,21H,(H,26,27)(H2,23,24,25);;;/q;;3*+2/p-6 |
Clave InChI |
XYQPGTIJEYIODE-UHFFFAOYSA-H |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




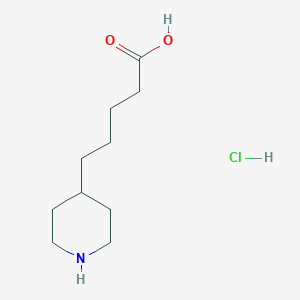
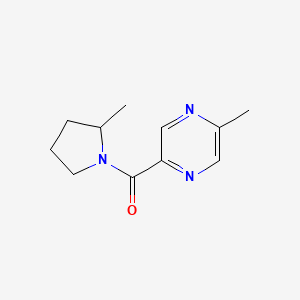
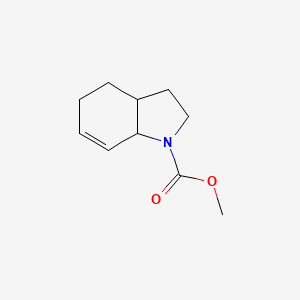
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)



